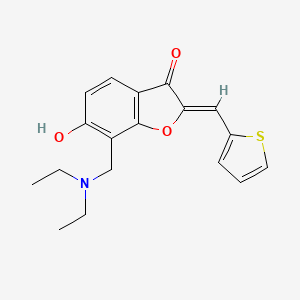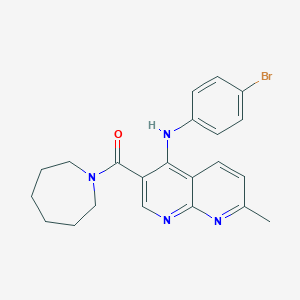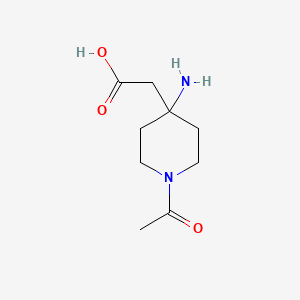
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid is an organic compound that serves as a building block in various chemical reactions . It is also known as 3-(4-Methylbenzoyl)propionic acid . This compound is used in the synthesis of polymetallic iron (III) complexes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of CH3C6H4COCH2CH2CO2H . The compound has a molecular weight of 192.21 .Physical and Chemical Properties Analysis
This compound appears as a white powder . It has a melting point of 129 °C and is insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Researchers have developed methods for synthesizing derivatives of 4-amino-3-phenylbutanoic acid, which share a similar core structure to 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid. These derivatives, such as tetrazole-containing compounds, have been synthesized to explore their potential pharmacological activities. The versatility in the chemical reactivity of the amino and carboxy groups has been utilized for creating novel compounds with potential therapeutic applications (Putis, Shuvalova, & Ostrovskii, 2008).
Chemical Transformations and Applications
Direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids has been achieved, yielding 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. This method offers an efficient approach for synthesizing intermediates for angiotensin-converting enzyme (ACE) inhibitors, indicating the relevance of such structural motifs in drug synthesis (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Pharmacological Activity
γ-Aminobutyric acid derivatives, including those related to the core structure of this compound, have shown significant pharmacological activity. Compounds such as Phenibut and Baclofen, which are β-substituted γ-aminobutyric acid derivatives, have been used as nootropic agents and myorelaxants, respectively. This suggests the potential of these compounds in developing therapeutic agents (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Material Science and Catalysis
In material science, compounds containing the 4-oxo-3-phenylbutanoic acid motif have been used as ligands in the synthesis of coordination compounds, demonstrating unique structural and functional properties. These compounds have been applied in optical studies and photocatalytic activities, showcasing their versatility beyond pharmacological applications (Wang, Zhang, Zhu, Zhang, & Wang, 2015).
Quantum Computational and Spectroscopic Studies
The influence of functional groups on 2-phenylbutanoic acid and its derivatives has been investigated through quantum computational and spectroscopic studies. These studies provide insights into the electronic structure and potential interactions of these compounds with biological targets, which could inform their design as pharmaceutical agents or functional materials (Raajaraman, Sheela, & Muthu, 2019).
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPSZUHPSJMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)

![1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2875743.png)


![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2875746.png)
![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)

![N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875752.png)
![methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2875756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)
